molecular formula C11H11BrN2O B14873186 (E)-N'-(4-bromobenzylidene)cyclopropanecarbohydrazide

(E)-N'-(4-bromobenzylidene)cyclopropanecarbohydrazide

Cat. No.: B14873186
M. Wt: 267.12 g/mol
InChI Key: KFPHZICFUATLRD-NTUHNPAUSA-N
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Description

(E)-N’-(4-bromobenzylidene)cyclopropanecarbohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzylidene)cyclopropanecarbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and cyclopropanecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-bromobenzylidene)cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-bromobenzylidene)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce hydrazines, and substitution may result in various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzylidene)cyclopropanecarbohydrazide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The bromobenzylidene group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(4-chlorobenzylidene)cyclopropanecarbohydrazide: Similar structure with a chlorine atom instead of bromine.

    (E)-N’-(4-fluorobenzylidene)cyclopropanecarbohydrazide: Similar structure with a fluorine atom instead of bromine.

    (E)-N’-(4-methylbenzylidene)cyclopropanecarbohydrazide: Similar structure with a methyl group instead of bromine.

Uniqueness

(E)-N’-(4-bromobenzylidene)cyclopropanecarbohydrazide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, binding properties, and overall chemical behavior. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]cyclopropanecarboxamide

InChI

InChI=1S/C11H11BrN2O/c12-10-5-1-8(2-6-10)7-13-14-11(15)9-3-4-9/h1-2,5-7,9H,3-4H2,(H,14,15)/b13-7+

InChI Key

KFPHZICFUATLRD-NTUHNPAUSA-N

Isomeric SMILES

C1CC1C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1CC1C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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